Methyl 4-(4-bromobenzoyl)oxybenzoate
Description
Methyl 4-(4-bromobenzoyl)oxybenzoate is a brominated aromatic ester featuring a central benzoate moiety substituted with a 4-bromobenzoyl group at the para position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and biphenyl-based pharmaceuticals. For example, it was utilized in the synthesis of Methyl 4-(4-Sulfamoyl-1,1′-biphenyl-4′-carbonyl)benzoate via Suzuki-Miyaura coupling, achieving a 70% yield . Its structure is characterized by strong electron-withdrawing effects from the bromine atom, influencing reactivity and crystallinity.
Properties
IUPAC Name |
methyl 4-(4-bromobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-14(17)10-4-8-13(9-5-10)20-15(18)11-2-6-12(16)7-3-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKVXGORHRNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare methyl 4-(4-bromobenzoyl)oxybenzoate involves the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromobenzoic acid is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-(4-bromobenzoyl)oxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxybenzoate derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acid derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of substituted benzoate derivatives.
Reduction: Formation of hydroxybenzoate derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 4-(4-bromobenzoyl)oxybenzoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Radiotherapy: It is used in the preparation of stable radioiodinating reagents to label monoclonal antibodies for cancer radiotherapy.
Industry:
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromobenzoyl)oxybenzoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, synthesis routes, and key properties:
Key Comparative Findings
Hydrogen Bonding and Crystallinity
- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate forms intermolecular C–H⋯O hydrogen bonds, leading to chain-like crystal packing .
- Chromenone derivatives () exhibit extended π-conjugation, which could enhance UV absorption and fluorescence compared to simpler esters .
Thermal and Spectral Properties
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